2-(2,6-Dimethyloxan-4-yl)ethan-1-amine 2-(2,6-Dimethyloxan-4-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17780943
InChI: InChI=1S/C9H19NO/c1-7-5-9(3-4-10)6-8(2)11-7/h7-9H,3-6,10H2,1-2H3
SMILES:
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol

2-(2,6-Dimethyloxan-4-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17780943

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Dimethyloxan-4-yl)ethan-1-amine -

Specification

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
IUPAC Name 2-(2,6-dimethyloxan-4-yl)ethanamine
Standard InChI InChI=1S/C9H19NO/c1-7-5-9(3-4-10)6-8(2)11-7/h7-9H,3-6,10H2,1-2H3
Standard InChI Key PZKMLLCMEBJHKX-UHFFFAOYSA-N
Canonical SMILES CC1CC(CC(O1)C)CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a six-membered oxan ring with methyl groups at positions 2 and 6, creating a sterically hindered environment. The ethylamine moiety at position 4 introduces a primary amine functional group, which confers reactivity typical of aliphatic amines. The IUPAC name, 2-(2,6-dimethyloxan-4-yl)ethanamine, reflects this substitution pattern .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₉NO
Molecular Weight157.25 g/mol
SMILES NotationCC1CC(CC(O1)C)CCN
InChI KeyPZKMLLCMEBJHKX-UHFFFAOYSA-N
PubChem CID81853268

The Standard InChI (InChI=1S/C9H19NO/c1-7-5-9(3-4-10)6-8(2)11-7/h7-9H,3-6,10H2,1-2H3) provides a machine-readable representation of its connectivity and stereochemistry .

Synthesis and Manufacturing

General Synthetic Routes

Primary amines like 2-(2,6-dimethyloxan-4-yl)ethan-1-amine are typically synthesized via:

  • Nitrile Reduction: Catalytic hydrogenation of nitriles (R-C≡N → R-CH₂-NH₂) using catalysts like Raney nickel.

  • Halogenoalkane Amination: Reaction of alkyl halides with ammonia under high-pressure conditions.

Applications in Pharmaceutical and Chemical Research

Role as a Synthetic Intermediate

The primary amine group enables participation in:

  • Schiff Base Formation: Condensation with carbonyl compounds to form imines, useful in coordination chemistry.

  • Amide Coupling: Reaction with carboxylic acids or acyl chlorides to produce amide derivatives.

Comparative Analysis with Structural Analogues

Table 2: Structural and Functional Comparison

CompoundMolecular WeightKey Structural FeaturePotential Application
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine157.25 g/molOxan ring, primary amineOrganic synthesis intermediate
2-(2,6-Dimethylmorpholin-4-yl)ethanamine158.24 g/molMorpholine ring, primary amineNeurological drug candidates
N-(2-Ethoxyethyl)-2,6-dimethyloxan-4-amine201.31 g/molEthoxyethyl side chainSpecialty chemical synthesis

The hydrochloride salt (2-(2,6-dimethyloxan-4-yl)ethan-1-amine hydrochloride, MW 193.71 g/mol) enhances aqueous solubility, a critical factor in drug formulation .

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